1,3-Dibromo-5-(methoxymethoxy)benzene CAS 770718-88-2 properties
1,3-Dibromo-5-(methoxymethoxy)benzene CAS 770718-88-2 properties
An In-depth Technical Guide to 1,3-Dibromo-5-(methoxymethoxy)benzene (CAS 770718-88-2)
Abstract
1,3-Dibromo-5-(methoxymethoxy)benzene, identified by CAS number 770718-88-2, is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique trifunctional nature—featuring two reactive bromine atoms and an acid-labile methoxymethyl (MOM) protected phenol—offers synthetic chemists a versatile platform for constructing complex molecular architectures. The differential reactivity of these functional groups allows for selective, sequential transformations, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, an exploration of its key chemical reactions, and essential safety information for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Profile
1,3-Dibromo-5-(methoxymethoxy)benzene is a stable, solid organic compound under recommended storage conditions. Its utility in synthesis is predicated on its well-defined structure and predictable reactivity, which can be thoroughly characterized by standard analytical techniques.
Chemical Properties
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 770718-88-2 | [1][2][3] |
| Molecular Formula | C₈H₈Br₂O₂ | [1][3][4] |
| Molecular Weight | 295.96 g/mol | [1][2] |
| SMILES | COCOC1=CC(Br)=CC(Br)=C1 | [1][2] |
| MDL Number | MFCD27928576 | [1][2] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [2][5] |
Spectroscopic Analysis (Predicted)
While specific spectra are proprietary to manufacturers, the structure of 1,3-Dibromo-5-(methoxymethoxy)benzene allows for a confident prediction of its spectroscopic signatures.
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.3-7.0 (m, 3H): Aromatic protons. The proton at C2 (between the two bromine atoms) would likely appear as a triplet, while the protons at C4 and C6 would appear as doublets, coupled to the C2 proton.
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δ ~5.2 (s, 2H): Methylene protons of the methoxymethyl (MOM) group (-O-CH₂ -O-).
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δ ~3.5 (s, 3H): Methyl protons of the MOM group (-O-CH₂-O-CH₃ ).
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¹³C NMR (100 MHz, CDCl₃):
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δ ~158-156: Aromatic carbon attached to the MOM ether (C5).
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δ ~125-115: Aromatic carbons (C2, C4, C6).
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δ ~123-121: Aromatic carbons attached to bromine (C1, C3).
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δ ~95: Methylene carbon of the MOM group (-O-CH₂ -O-).
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δ ~56: Methyl carbon of the MOM group (-O-CH₂-O-CH₃ ).
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms, with prominent peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.
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Infrared (IR) Spectroscopy: Key stretches would include C-O ether bonds (~1250-1000 cm⁻¹) and C-Br bonds (~600-500 cm⁻¹).
Synthesis and Purification
The most logical and efficient synthesis of 1,3-Dibromo-5-(methoxymethoxy)benzene involves the protection of the commercially available starting material, 3,5-dibromophenol. The use of a methoxymethyl (MOM) ether is a standard and reliable method for protecting hydroxyl groups, particularly when downstream reactions involve organometallics or strong bases that are incompatible with acidic phenolic protons.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol: MOM Protection of 3,5-Dibromophenol
This protocol describes a robust method for the synthesis, emphasizing the rationale behind key steps to ensure reproducibility and safety.
Materials:
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3,5-Dibromophenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Chloromethyl methyl ether (MOM-Cl)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate and Hexanes for chromatography
Procedure:
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Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromophenol (1.0 eq). Dissolve it in anhydrous THF.
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Expertise & Experience: An inert atmosphere and anhydrous solvent are critical because the reagent, sodium hydride, reacts violently with water and can be deactivated by atmospheric moisture, leading to failed or low-yield reactions.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.
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Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the corresponding sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, priming it for the subsequent alkylation step. Cooling to 0 °C controls the exothermic reaction and hydrogen gas evolution.
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Alkylation: While maintaining the temperature at 0 °C, add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Trustworthiness: MOM-Cl is a potent carcinogen and must be handled with extreme care in a chemical fume hood. Dropwise addition is necessary to manage the exothermicity of the Sₙ2 reaction.
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Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
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Causality: The NH₄Cl quench neutralizes any unreacted NaH. The subsequent washes remove inorganic salts and water-soluble impurities.
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Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1,3-Dibromo-5-(methoxymethoxy)benzene as a pure solid.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The two bromine atoms serve as handles for metal-catalyzed cross-coupling, while the MOM ether acts as a placeholder for a phenol, which can be revealed at a later stage.
Reaction Pathway Diagram
Caption: Key reaction pathways for the title compound.
Key Transformations
A. Palladium-Catalyzed Cross-Coupling Reactions The C-Br bonds are ideal sites for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a premier example.[6][7]
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Protocol - Suzuki-Miyaura Coupling:
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Setup: In an inert-atmosphere glovebox or Schlenk line, combine 1,3-Dibromo-5-(methoxymethoxy)benzene (1.0 eq), an arylboronic acid (1.0-1.2 eq for mono-coupling), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).
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Reaction: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water). Heat the mixture (typically 80-100 °C) and monitor by TLC or LC-MS.
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Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water to remove the base and boron-containing byproducts. Purify by chromatography.
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Self-Validating System: The progress can be easily tracked by the appearance of a new, less polar spot on a TLC plate. The choice of base and solvent is crucial and often optimized for specific substrates to maximize yield and prevent side reactions like dehalogenation or catalyst decomposition.
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B. Deprotection of the Methoxymethyl (MOM) Ether The MOM group is stable to many reaction conditions (e.g., organolithiums, Grignard reagents, and most cross-coupling conditions) but is readily cleaved under acidic conditions.
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Protocol - Acid-Catalyzed Deprotection:
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Setup: Dissolve the MOM-protected compound in a suitable solvent like methanol or dichloromethane.
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Reaction: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA). Stir at room temperature.
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Monitoring: The reaction is typically rapid (0.5-2 hours) and can be monitored by TLC.
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Workup: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent, dry, and concentrate to yield the deprotected phenol.
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Causality: The acidic environment protonates one of the ether oxygens, initiating a cascade that results in the formation of the stable byproducts formaldehyde and methanol, driving the reaction to completion.
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Safety and Handling
While comprehensive toxicological data for this specific compound is not available, its structure as a halogenated aromatic ether warrants careful handling.[5]
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GHS Classification: Signal word is "Warning".[1] It is classified as a skin and eye irritant.[8][9]
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Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[5][8]
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]
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Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents.[2][5]
Conclusion
1,3-Dibromo-5-(methoxymethoxy)benzene is a strategically designed synthetic intermediate that provides a robust solution for the construction of complex, substituted aromatic systems. The well-differentiated reactivity of its aryl bromide and protected phenol functionalities enables chemists to perform selective, high-yielding transformations. Its reliable synthesis and predictable reactivity make it an authoritative and trustworthy component in multi-step synthetic campaigns aimed at discovering and developing new chemical entities.
References
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Fisher Scientific. Safety Data Sheet - 1,3-Dibromobenzene. [Link]
-
Angene Chemical. Safety Data Sheet - 1,3-Dibromo-5-tert-butylbenzene. [Link]
-
Environmental Science: Processes & Impacts. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]
-
Reagentia. 1,3-Dibromo-5-(methoxymethoxy)benzene (1 x 5 g). [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
Sources
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- 3. halochem.com [halochem.com]
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- 6. CAS 74137-36-3: 1,3-Dibromo-5-methoxybenzene | CymitQuimica [cymitquimica.com]
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